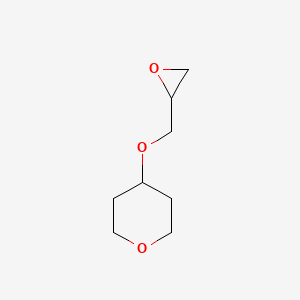![molecular formula C9H6F3NO2S B1427907 1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 1251436-03-9](/img/structure/B1427907.png)
1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene
Descripción general
Descripción
“1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C9H6F3NO2 . It has a molecular weight of 217.147 . The compound is also known by its IUPAC name, 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” can be represented by the SMILES notation: [O-]N+C=CC1=CC=CC=C1C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
Trifluoromethyl-containing compounds, like “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene”, can undergo various chemical reactions. For instance, they can participate in transition metal-mediated trifluoromethylation reactions . They can also undergo C–F bond functionalization, a process that activates the C–F bond in organic synthesis .Aplicaciones Científicas De Investigación
-
Visible-light-promoted defluorinated alkylation of trifluoromethyl alkenes
- Application : This research involves the synthesis of gem-difluoro homoallylic alcohol derivatives using a visible-light-promoted radical [1,2]-Brook rearrangement .
- Method : The process involves defluorinated alkylation of α-trifluoromethyl alkenes . The protocol features mild conditions, good functional group tolerance, and broad substrate scope .
- Results : The method has been demonstrated on a gram-scale synthesis and shows potential application in preparative pharmaceutical synthesis as well as organofluorine chemistry .
-
Synthesis and applications of α-(trifluoromethyl)styrenes
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method : These compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution .
- Results : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Propiedades
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXZKGFLPOROA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



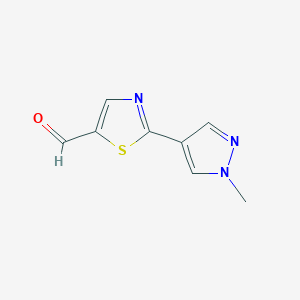
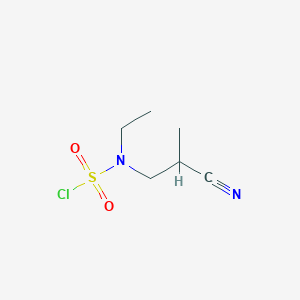
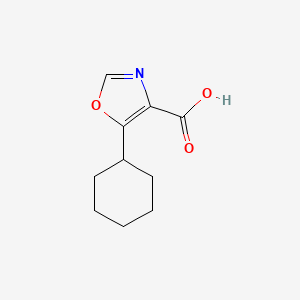
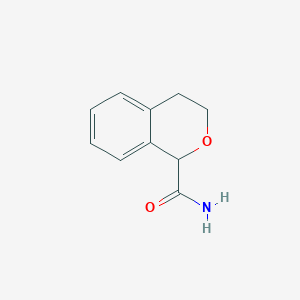
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
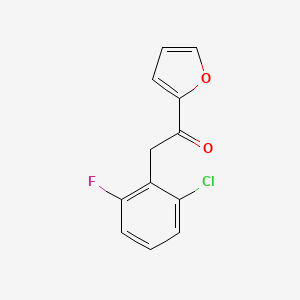
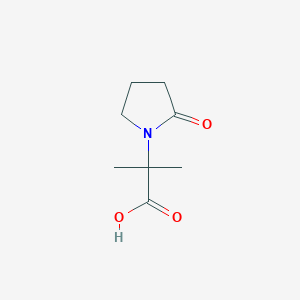
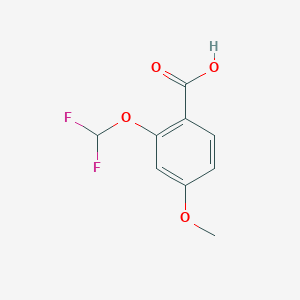
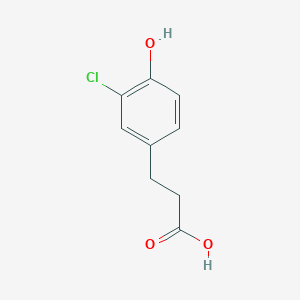
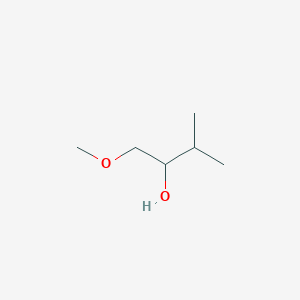
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
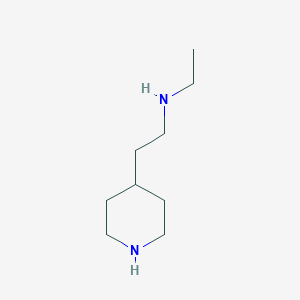
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
